molecular formula C11H12N4O B12636626 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-15-8

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol

Cat. No.: B12636626
CAS No.: 920512-15-8
M. Wt: 216.24 g/mol
InChI Key: LFODTIZLDJMNDD-UHFFFAOYSA-N
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Description

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol is a Schiff base derivative, a class of compounds recognized for their versatile applications in scientific research due to the presence of an imine group (-C=N-) and an extended π-conjugated system . This molecular structure is often associated with interesting photoluminescence and nonlinear optical properties, making such compounds suitable for investigation in the development of organic light-emitting diodes (OLEDs), optical sensors, and nonlinear optical (NLO) materials such as optical switches and data storage devices . Researchers may also explore its utility in materials science as a precursor for more complex molecular structures or as a ligand for metal complexation . Structurally related compounds, particularly those with an aminomethylphenol core, have been extensively studied and utilized in oxidative hair coloring formulations, highlighting their reactivity and dye-forming potential . As a research chemical, its mechanism of action is highly context-dependent, potentially functioning as a photoactive component or a chelating agent in various experimental setups. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

920512-15-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-5-[(pyrimidin-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H12N4O/c12-9-3-2-8(6-10(9)16)7-15-11-13-4-1-5-14-11/h1-6,16H,7,12H2,(H,13,14,15)

InChI Key

LFODTIZLDJMNDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution

One common method for synthesizing 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves a nucleophilic substitution reaction. The general procedure is as follows:

  • Starting Materials : Begin with 2-amino-5-nitrophenol and pyrimidine derivatives.

  • Reaction Conditions : The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

  • Mechanism : The amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the nitrophenol, leading to the formation of the desired compound after reduction of the nitro group.

  • Yield and Purity : This method has been reported to yield moderate to high purity products depending on the reaction conditions and purification steps employed.

Synthesis via Condensation Reactions

Another approach involves condensation reactions that can yield this compound:

  • Starting Materials : Use 2-amino-5-formylphenol and pyrimidine derivatives.

  • Reaction Steps :

    • Mix the starting materials in an appropriate solvent (e.g., ethanol or methanol).
    • Add a catalyst such as acetic acid to facilitate the condensation reaction.
    • Heat the mixture under reflux for several hours.
  • Post-Reaction Treatment : After completion, the mixture is cooled, and the product can be precipitated by adding water or an acid.

  • Characterization : The product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Summary of Reaction Conditions

The following table summarizes key reaction conditions for different preparation methods:

Method Starting Materials Solvent Temperature Yield (%) Purification Method
Nucleophilic Substitution 2-amino-5-nitrophenol, Pyrimidine DMF/DMSO Reflux 70-90 Column Chromatography
Condensation Reaction 2-amino-5-formylphenol, Pyrimidine Ethanol/Methanol Reflux 60-85 Precipitation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyrimidine ring undergoes chlorine displacement in the presence of nucleophiles. For example, 2-amino-4,6-dichloropyrimidine reacts with substituted phenols or amines under basic conditions to form the target compound .

Reaction Conditions and Yields

Starting MaterialNucleophileBaseSolventTemperatureYield (%)
2-Amino-4,6-dichloropyrimidine5-Amino-2-hydroxybenzylamineKOHEtOH25°C38–40

Mechanism :

  • Deprotonation of the phenol group by KOH enhances nucleophilicity.

  • The aminomethyl group attacks the electron-deficient C-2 position of the pyrimidine ring.

  • Elimination of HCl completes the substitution .

Reductive Amination

This method involves condensation of 3-hydroxy-4-nitrobenzaldehyde with 2-aminopyrimidine, followed by nitro group reduction .

Synthetic Pathway

  • Condensation :
    3-Hydroxy-4-nitrobenzaldehyde+2-AminopyrimidineNaBH3CNIntermediate\text{3-Hydroxy-4-nitrobenzaldehyde} + \text{2-Aminopyrimidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Intermediate}

  • Reduction :
    IntermediateH2/Pd-C2-Amino-5-[(pyrimidin-2-yl)amino]methylphenol\text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol}

Key Parameters :

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Pressure: 1 atm H<sub>2</sub>

  • Yield: ~65%

Coupling Reactions

The secondary amine participates in Mannich reactions and Schiff base formation with aldehydes or ketones.

Example: Mannich Reaction with Formaldehyde

ReactantReagentsProductYield (%)
This compoundHCHO, p-toluidineHexahydrothieno[2,3-d]pyrimidine 72

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Time: 2 hours

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinone derivatives under acidic conditions.

Oxidation with KMnO<sub>4</sub>

SubstrateOxidizing AgentConditionsProduct
This compoundKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°CQuinone derivative

Mechanism :

  • Protonation of the hydroxyl group facilitates electron transfer.

  • Two-electron oxidation yields a resonance-stabilized quinone.

Salt Formation

The compound forms water-soluble salts with inorganic acids, enhancing its applicability in pharmaceutical formulations .

Common Salts

AcidSalt FormSolubility (mg/mL)
HydrochloricHydrochloride12.5
SulfuricSulfate8.2

Biological Interactions

While not a direct chemical reaction, the compound inhibits enzymes like tyrosine kinase via hydrogen bonding between its amino group and the enzyme’s active site .

Scientific Research Applications

Biological Activities

Research has indicated that 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol possesses several promising biological activities:

  • Antitumor Activity : Studies suggest that this compound may inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. Its mechanism may involve the inhibition of key enzymes or proteins associated with cancer development.
  • Antibacterial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or function.
  • Antiviral Effects : Preliminary studies indicate that it may also exhibit antiviral properties, potentially inhibiting viral replication through interactions with viral proteins or host cellular pathways.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of specific cancer cell lines in vitro. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further development in cancer therapeutics.
  • Antibacterial Evaluation : In another study, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, indicating its potential use as an antibacterial agent in clinical settings.
  • Mechanistic Insights : Recent research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. This includes identifying specific targets within cancer cells and bacteria, which could guide the optimization of its structure for enhanced efficacy .

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other aminopyrimidine derivatives, such as:

Uniqueness

What sets 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol apart from these similar compounds is its unique structure, which combines the properties of both pyrimidine and phenol groups. This unique combination allows it to exhibit a broader range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Biological Activity

2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

The chemical formula for this compound is C12H14N4OC_{12}H_{14}N_{4}O, indicating it contains a phenolic structure with amino and pyrimidine moieties. This configuration is essential for its biological function.

Physical Properties

  • Molecular Weight : 226.27 g/mol
  • Solubility : Soluble in DMSO and other organic solvents, with limited solubility in water.

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. The IC50 value for this inhibition is reported to be 2.8±0.10μM2.8\pm 0.10\,\mu M, which is significantly lower than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM) .
  • Antioxidant Activity : The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various bacterial strains, making it a candidate for further research in antibiotic development.

Toxicological Profile

The compound has undergone various toxicological assessments, including Ames tests for mutagenicity and studies on skin sensitization. Results indicate that while it shows some potential for skin irritation at higher concentrations, it is generally considered safe within regulated limits .

Study on β-Glucuronidase Inhibition

A study conducted on synthesized derivatives of 2-amino-pyrimidine compounds evaluated their β-glucuronidase inhibitory activity. Among the derivatives tested, the specific compound with a pyrimidine substitution exhibited superior activity compared to other tested compounds .

Hair Dye Formulations

Another significant application of this compound is in hair dye formulations. It is used as a colorant due to its ability to provide intense yellow to yellow-orange shades when combined with oxidizing agents . The safety and efficacy of these formulations have been evaluated through dermal penetration studies, confirming minimal systemic absorption when applied topically .

Summary Table of Biological Activities

Activity TypeMechanismIC50 ValueReference
β-Glucuronidase InhibitionEnzyme inhibition2.8±0.10μM2.8\pm 0.10\,\mu M
Antioxidant ActivityScavenging free radicalsNot specifiedGeneral Studies
Antimicrobial ActivityInhibition of bacterial growthVaries by strainPreliminary Studies
Skin SensitizationPatch test resultsPositive at high doses

Q & A

Basic Synthesis and Optimization

Q: What are the optimal reaction conditions for synthesizing 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol to maximize yield and purity? A: Key steps include coupling reactions between pyrimidin-2-amine derivatives and phenolic intermediates under palladium catalysis. For example, Pd(II) acetate (635 mg, 2.83 mmol) and NaHCO₃ (186 mL) in 2-methyltetrahydrofuran at 100°C for 3 hours can facilitate cross-coupling . Post-synthesis purification via gradient chromatography (hexane/acetone) improves purity to >95%. Yield optimization may require adjusting stoichiometry and reaction time .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the molecular structure of this compound? A: Combine NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration. For crystallography, use SHELXL for refinement against high-resolution data, leveraging its robust handling of twinned or high-symmetry crystals . Structural validation via Acta Crystallographica protocols (e.g., bond-length analysis and R-factor convergence) ensures accuracy .

Biological Activity Profiling

Q: How can researchers assess the antimicrobial or anticancer potential of this compound? A: Employ in vitro assays:

  • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.
    Validate selectivity using non-cancerous cell lines (e.g., HEK293) and compare to reference drugs like doxorubicin .

Advanced Crystallographic Challenges

Q: How to resolve discrepancies in crystallographic data for this compound, such as thermal motion or disorder? A: Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered regions. For high thermal motion, apply anisotropic displacement parameters. Cross-validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯π) that may influence packing .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance the compound’s bioactivity? A: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrimidine ring to improve metabolic stability. Methyl or methoxy substituents on the phenol ring can enhance membrane permeability. Test derivatives via parallel synthesis and compare logP values (HPLC) to correlate hydrophobicity with activity .

Data Contradictions in Synthesis Yields

Q: How to address inconsistent yields in scale-up synthesis? A: Variability often arises from incomplete coupling or side reactions. Monitor reaction progress via TLC or LC-MS. Optimize catalyst loading (e.g., 5–10 mol% Pd) and degas solvents to prevent oxidation. For large-scale runs, switch to flow chemistry for better heat/mass transfer .

Computational Modeling for Binding Affinity

Q: Which computational tools predict the compound’s interaction with biological targets? A: Use molecular docking (AutoDock Vina) to model binding to enzymes like dihydrofolate reductase. Validate with MD simulations (GROMACS) to assess stability. QSAR models (DRAGON descriptors) can prioritize derivatives for synthesis .

Stability Under Physiological Conditions

Q: How to evaluate the compound’s stability in buffer solutions? A: Prepare ammonium acetate buffer (pH 6.5) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. For oxidative stability, add H₂O₂ (0.3%) and track peroxide adducts .

Regioselectivity in Functionalization

Q: Why does regioselectivity vary during pyrimidine ring functionalization? A: Steric and electronic effects dominate. The 2-amino group directs electrophiles to the para position. Use DFT calculations (Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Reproducibility in Biological Assays

Q: How to mitigate variability in cytotoxicity assays? A: Standardize cell culture conditions (passage number, serum batch). Include internal controls (e.g., staurosporine) and triplicate technical replicates. Use plate readers with temperature/CO₂ control to minimize environmental drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.